molecular formula C13H16N2O B2495049 N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide CAS No. 2179914-25-9

N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide

Cat. No. B2495049
M. Wt: 216.284
InChI Key: ZZDZOBFWSGUMRX-UHFFFAOYSA-N
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Description

“N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide” is a chemical compound1. Unfortunately, there is not much information available about this specific compound. However, it seems to be related to the compound “(5,6,7,8-tetrahydroquinolin-8-yl)methanol” which has a molecular weight of 163.22 and a melting point of 52-53 degrees Celsius2.



Synthesis Analysis

There is no specific information available on the synthesis of “N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide”. However, related compounds such as propargylamines have been synthesized in solvent-free conditions via A3 and KA2 coupling reactions3.



Molecular Structure Analysis

The molecular structure of “N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide” is not directly available. However, a related compound, 5,6,7,8-tetrahydroquinoline, has a molecular weight of 133.19034.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide”. However, acrylamide, a compound with a similar prop-2-enamide group, is known to be a precursor to polyacrylamides, which find many uses as water-soluble thickeners and flocculation agents5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide” are not directly available. However, a related compound, “(5,6,7,8-tetrahydroquinolin-8-yl)methanol”, has a molecular weight of 163.22 and a melting point of 52-53 degrees Celsius2.


Safety And Hazards

There is no specific safety and hazard information available for “N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide”. However, acrylamide, a compound with a similar prop-2-enamide group, is known to be a potential occupational carcinogen5.


Future Directions

The future directions for the study of “N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide” could include a detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly evaluated. Further research could also explore its potential applications in various fields such as medicine or industry.


properties

IUPAC Name

N-methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-12(16)15(2)11-8-4-6-10-7-5-9-14-13(10)11/h3,5,7,9,11H,1,4,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDZOBFWSGUMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC2=C1N=CC=C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide

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